Cycloviracin B1

Descripción

Contextualization within Glyco-Macrocycles and Antiviral Natural Products

Cycloviracin B1 is classified as a glycolipid and a glyco-macrocycle, characterized by a large macrocyclic ring system that incorporates glycosidic linkages to sugar moieties ontosight.airesearchgate.netnih.govnih.govacs.orgacs.orgnih.govrsc.orgnih.govacs.orguqac.cafrontiersin.org. These types of compounds are of considerable interest in medicinal chemistry, as many natural products featuring macrocyclic structures and carbohydrate components exhibit potent biological effects nih.gov. Specifically, this compound is recognized for its antiviral properties, demonstrating activity against viruses such as herpes simplex virus type 1 (HSV-1) researchgate.netnih.govacs.orgacs.orgnih.govmedchemexpress.com. Its classification within the glyco-macrocycle family places it alongside other natural products known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects nih.gov. The production of this compound by actinomycetes, such as Kibdelosporangium albatum, highlights the role of these microorganisms in generating complex secondary metabolites with significant pharmacological potential acs.orgnih.govfrontiersin.orgmedchemexpress.comjst.go.jp.

Historical Perspective of Discovery and Initial Characterization

The journey of this compound began with its isolation from the actinomycete strain Kibdelosporangium albatum R761-7 (ATCC 55061) researchgate.netacs.orgnih.govmedchemexpress.comjst.go.jpbocsci.com. This discovery led to the identification of Cycloviracins B1 and B2 as novel antiviral antibiotics researchgate.netnih.govjst.go.jp. The initial characterization involved extensive chemical and spectroscopic analyses, including two-dimensional Nuclear Magnetic Resonance (2D NMR) correlation spectroscopy, which were crucial for elucidating the complex structures of these compounds researchgate.netnih.govacs.orgacs.orgnih.gov.

A significant milestone in understanding this compound was the completion of its first total synthesis by Fürstner and co-workers nih.govacs.orgacs.orgrsc.orgnih.govacs.orguqac.cahumboldt-foundation.desigmaaldrich.comresearchgate.net. This synthetic endeavor was instrumental not only in confirming the proposed structure but also in establishing the absolute stereochemistry of its numerous chiral centers nih.govacs.orgacs.orgnih.govbocsci.comsigmaaldrich.com. The synthesis employed sophisticated strategies, including template-directed macrodilactonization and advanced olefination techniques, showcasing the power of modern organic synthesis in accessing complex natural products nih.govacs.orgacs.orgrsc.orguqac.caresearchgate.net. Research findings from these efforts also indicated that the entire molecular construct of this compound is essential for its appreciable and selective antiviral activity nih.govacs.orgacs.org.

Molecular Composition and Stereochemistry of this compound

The intricate structure of this compound is a testament to nature's synthetic capabilities. Its composition and stereochemical arrangement are key to its biological function.

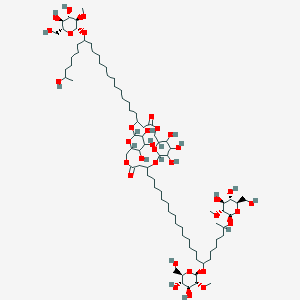

| Component | Description | Notes |

| Macrocyclic Core | Tricyclic ring system with ester linkages and hydroxyl groups | Suggests potential for diverse biological interactions ontosight.ai. |

| Glycosidic Moieties | Two units of D-glucose | Part of the glyco-macrocyclic structure researchgate.netnih.govjst.go.jp. |

| Three units of 2-O-methyl-D-glucose | Integral components of the glycosylated structure researchgate.netnih.govjst.go.jp. | |

| Fatty Acid Chains | Two hydroxy fatty acids (C24 and C26) | Contribute to the lipophilic character of the molecule researchgate.netnih.govjst.go.jp. |

| Stereochemistry | (3R,19S,25R,3'R,17'S,23'R) | Configuration of six chiral centers located on the lateral fatty acid chains nih.govacs.orgacs.orgnih.govbocsci.comsigmaaldrich.com. |

Compound Names Mentioned:

this compound

Cycloviracin B2

Glucolipsin A

Glucolipsin B

Fattiviracin family

Ananatoside A

Ananatoside B

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are indispensable for determining the constitution and connectivity of natural products like this compound.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been pivotal in mapping out the complex structure of this compound. These methods allow scientists to establish correlations between different nuclei (e.g., proton-proton or proton-carbon), thereby elucidating the carbon-hydrogen framework and the connectivity of functional groups. For instance, HMBC experiments are particularly useful for establishing long-range correlations between carbons and protons, aiding in the assignment of complex structural fragments, including the fatty acid chains and the core lactide structure rsc.org. The detailed analysis of these spectral data provides definitive information on the molecular skeleton and the placement of substituents.

Definitive Assignment of Absolute Stereochemistry

Assigning the absolute stereochemistry, i.e., the precise spatial arrangement of atoms around chiral centers, is a critical step in fully characterizing this compound. This involves identifying all chiral centers and determining their configurations.

This compound possesses chiral centers within its fatty acid chains. The stereochemistry of these centers is typically elucidated through a combination of NMR data, including NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons, and chemical derivatization followed by analysis, such as the formation of Mosher esters researchgate.net. These methods help in establishing the relative and absolute configurations of the hydroxyl groups and other stereogenic elements along the fatty acid moieties. Research on related compounds has shown that the stereochemistry at specific positions on the fatty acid chain can significantly impact biological activity researchgate.net.

The linkage between the fatty acid chains and the core lactide structure of this compound is also stereochemically defined. The configuration at these linkage sites is determined through detailed NMR analysis, particularly HMBC and NOESY experiments, which can provide information about the spatial relationships between protons and carbons across these bonds. Furthermore, total synthesis efforts, often employing metal-templated macrolactonization, have been instrumental in confirming the stereochemistry at these critical junction points rsc.org.

Carbon-13 (¹³C) NMR spectroscopy, specifically the chemical shifts of anomeric carbons, can serve as valuable probes for determining stereochemical configurations in glycosidic linkages. For β-glycosides, the ¹³C NMR chemical shifts at the anomeric position have been observed to be sensitive indicators of the absolute configuration of the attached moieties researchgate.net. By comparing the observed anomeric ¹³C NMR shifts with those of known standards or synthesized compounds with defined stereochemistry, researchers can infer the configuration at these glycosidic bonds within this compound.

Configuration at Fatty Acid-Lactide Core Linkage Sites

Structural Reassessment of Related Glycoconjugates (e.g., Fattiviracins)

The structural understanding of this compound has also benefited from studies on related compounds, such as Fattiviracins. Comparisons and reassessments of the structures of these glycolipids, which share common structural motifs like fatty acid chains and carbohydrate units, can provide complementary data and validate findings. For instance, the identification of Fattiviracin alongside this compound and other related compounds in studies of microbial metabolites underscores the importance of comparative structural analysis in natural product chemistry researchgate.net. Such comparisons help in building a comprehensive picture of the structural diversity and evolutionary relationships within classes of bioactive glycoconjugates.

Propiedades

Número CAS |

142382-45-4 |

|---|---|

Fórmula molecular |

C83H152O33 |

Peso molecular |

1678.1 g/mol |

Nombre IUPAC |

3-[16,22-bis[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-hydroxyhenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |

InChI |

InChI=1S/C83H152O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h51-61,64-87,90-101H,6-50H2,1-5H3/t51?,52?,53?,54?,55?,56?,57-,58-,59-,60?,61?,64-,65-,66-,67?,68?,69?,70?,71+,72+,73+,74?,75?,76-,77-,78-,79?,80?,81-,82-,83-/m1/s1 |

Clave InChI |

UHXMKKIXCMBBAY-UKGVZLGJSA-N |

SMILES |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |

SMILES isomérico |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)OC)O |

SMILES canónico |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |

Sinónimos |

cycloviracin B1 cycloviracin-B1 |

Origen del producto |

United States |

Structural Elucidation and Stereochemical Assignment

Ring-Opening and Chain Elongation Methodologies (e.g., Claisen Condensation)

The construction of the macrocyclic dilactone core of Cycloviracin B1 often involves sophisticated ring-opening and chain elongation strategies. A notable approach described in the literature utilizes a template-directed macrodilactonization reaction to efficiently form the core structure researchgate.netacs.orgacs.orgnih.gov. This process relies on the preorganization of precursor molecules, often facilitated by cations, to promote cyclodimerization of hydroxy acid precursors acs.orgacs.orgnih.govscripps.edu.

Key Synthetic Steps Involving Ring-Opening/Chain Elongation:

| Step Description | Key Reagents/Conditions | Yield (%) | Citation(s) |

| Ring-opening Claisen condensation of pentadecanolide | Not specified, but yields are described as excellent overall acs.orgnih.gov | N/A | acs.orgnih.govbocsci.comcolab.ws |

| Formation of functionalized β-ketoester | Product of Claisen condensation | N/A | acs.orgnih.gov |

| Asymmetric hydrogenation of β-ketoester | [(BINAP)RuCl₂]₂·NEt₃ catalyst | N/A | acs.orgnih.gov |

| β-selective glycosylation | Trichloroacetimidate, TMSOTf catalyst | 87% | acs.orgacs.orgnih.gov |

| Template-directed macrodilactonization (of hydroxy acid) | Potassium cations as templates, 2-chloro-1,3-dimethylimidazolinium chloride (activating agent) | 71% | researchgate.netacs.orgacs.orgnih.govacs.orgnih.govscripps.edu |

Synthesis of Stereoisomers and Analogs for Research Purposes

The synthesis of this compound and its derivatives has been instrumental in elucidating its absolute stereochemistry and in exploring its structure-activity relationships (SAR) acs.orgnih.govnih.govpsu.edu. Researchers have synthesized a series of macrodiolide cores with varying absolute stereochemistry at branching points, as well as model compounds representing the fatty acid appendices acs.orgnih.gov. This strategy allows for the comparison of synthetic derivatives with the natural product, enabling the provisional establishment of the configuration of its six chiral centers acs.orgnih.govnih.gov.

Biological Activities and Mechanistic Studies

Antiviral Efficacy Against Specific Viral Pathogens

Cycloviracin B1 has shown significant efficacy as an antiviral agent, with notable activity against specific viruses.

The compound exhibits potent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) nih.govresearchgate.netacs.orgresearchgate.netnih.gov. Studies have quantified this activity, reporting an inhibitory concentration (ID50) of 5 µg/mL against HSV-1, determined through a dye uptake assay researchgate.net. This makes this compound a recognized agent for combating this particular viral infection medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.

Investigations into the structure-activity relationship of this compound have highlighted the critical importance of its complete molecular architecture for its antiviral efficacy nih.gov. Research involving synthetic analogs and key intermediate compounds has indicated that the entire molecular construct is necessary to achieve appreciable and selective antiviral activity nih.gov. This suggests that any structural modifications or the absence of specific molecular components could lead to a reduction or complete loss of its biological effect.

Activity against Herpes Simplex Virus Type 1

Antibacterial Spectrum of Activity

While primarily recognized for its antiviral properties, this compound also possesses antibacterial characteristics, albeit to a lesser extent.

This compound displays weak activity against Gram-positive bacteria nih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Its antibiotic activity spectrum includes this class of bacteria bocsci.com. However, the reported activity is described as modest, distinguishing it from the potent antiviral effects observed against HSV-1 nih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.

Interactions with Biochemical Pathways and Molecular Targets

The precise mechanisms by which this compound operates at the cellular level are subjects of ongoing research and exploration ontosight.ai.

For cycloviracins, including this compound, proposed mechanisms of action involve potential interference with viral replication processes ontosight.ai. The complex chemical structure of this compound, characterized by its tricyclic ring system, multiple hydroxyl groups, ester linkages, and glycosidic bonds with methylated glucose moieties, suggests a capacity for diverse biological interactions ontosight.ai. These interactions could include binding to specific cellular proteins or integration into cellular membranes, thereby disrupting cellular functions or viral processes ontosight.ai. While direct mechanistic studies for this compound are limited, research on related macrolipid compounds has suggested mechanisms involving pore formation within lipidic cell membranes, hinting at possible membrane-active properties rsc.org. Further detailed studies are necessary to fully elucidate the specific molecular targets and cellular pathways influenced by this compound.

Data Table: Antiviral Activity of this compound

| Target Pathogen | Metric | Value | Assay Type | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | ID50 | 5 µg/mL | Dye uptake assay | researchgate.net |

Compound List

this compound

Cycloviracin B2

Fattiviracins

Glucolipsin A

Glucolipsin B

Comparative Analysis with Related Glycolipids (e.g., Glucolipsin A/B as Glucokinase Activators)

While this compound's primary documented activity is antiviral, other glycolipids, such as Glucolipsin A and Glucolipsin B, have been identified as glucokinase activators researchgate.netfrontiersin.orggo4mailburst.comcapes.gov.br. Glucokinase (GK) is a critical enzyme in glucose metabolism, acting as a glucose sensor in pancreatic beta cells and regulating glucose phosphorylation in the liver plos.orgmdpi.com. Glucolipsin A and B are known to alleviate the inhibition of glucokinase by long-chain fatty acyl CoA esters (FAC), exhibiting RC50 values of 5.4 µM and 4.6 µM, respectively researchgate.net.

Research has also explored the comparative biological activities of various glycolipids, including this compound, against different enzymatic targets. In one study, Glucolipsin and its analogues were evaluated for their effects on phosphatases. These compounds demonstrated the ability to inhibit the dual-specific phosphatase Cdc25A, with half-maximal inhibitory concentrations (IC50) in the low micromolar range. In contrast, they showed minimal activity against the tyrosine phosphatase PTP1B. This activity profile was then compared to that of other glycolipids previously synthesized in the laboratory, which included this compound, caloporoside, woodrosin I, sophorolipid lactone, and tricolorin G capes.gov.bracs.org. This comparative analysis highlights that while Glucolipsin A/B are recognized for their glucokinase-activating properties, this compound has been assessed in contexts involving phosphatase modulation, indicating a broader investigation into the biological activities of this class of compounds.

Table 1: Comparative Phosphatase Modulating Activity of Glycolipids

| Compound | Target Phosphatase | IC50 (µM) | Reference |

| Glucolipsin A | Cdc25A | Low micromolar | capes.gov.bracs.org |

| Glucolipsin B | Cdc25A | Low micromolar | capes.gov.bracs.org |

| This compound | Cdc25A | Low micromolar | capes.gov.bracs.org |

| Glucolipsin A | PTP1B | Hardly active | capes.gov.bracs.org |

| Glucolipsin B | PTP1B | Hardly active | capes.gov.bracs.org |

| This compound | PTP1B | Hardly active | capes.gov.bracs.org |

Note: "Low micromolar" indicates values generally between 1-10 µM, as per typical reporting for this range.

Glycoconjugate Interactions in Biological Systems

As a glycolipid, this compound is a type of glycoconjugate, molecules that play fundamental roles in biological systems, mediating cell-cell recognition, communication, and immune responses researchgate.netmdpi.comrsc.orgfrontiersin.org. The complex structure of this compound, comprising a macrodiolide core, glycosidic linkages, and fatty acid chains, is critical for its biological function ontosight.ainih.gov. Research has demonstrated that the entire molecular construct of this compound is necessary for its appreciable and selective antiviral activity nih.gov. This suggests that this compound engages in specific molecular interactions within biological systems to exert its antiviral effects, likely by interfering with viral replication processes or host cell machinery essential for the viral life cycle. While the precise molecular targets and interaction mechanisms are subjects of ongoing research, its classification as a glycolipid implies potential interactions with cell membranes or specific protein receptors involved in cellular processes ontosight.ai.

Table 2: Biological Activity and Structural Significance of this compound

| Biological Activity | Key Findings | Significance |

| Antiviral Activity | Potent activity against herpes simplex virus type 1. | The complete molecular structure is essential for its antiviral efficacy. |

| Glycoconjugate Role | Composed of glucose moieties and fatty acids, characteristic of glycolipids. | Implies potential interactions with cell membranes and biological macromolecules. |

| Structural Basis | Complex macrodiolide core with fatty acid chains and glycosidic linkages. | The intricate structure is crucial for its specific biological interactions and overall activity. |

An in-depth examination of the structure-activity relationships (SAR) of this compound has been a focal point of research, aiming to understand the molecular features crucial for its biological effects. Through the strategic design and synthesis of various analogs, scientists have been able to probe the significance of its distinct structural components, including the fatty acid chains, the saccharide units, and the central macrocyclic core.

Q & A

Q. How to statistically analyze conflicting pharmacokinetic data for this compound?

Q. What criteria determine the inclusion of this compound data in meta-analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.